molecular formula C10H11F2N B11728157 1-(2,5-Difluorophenyl)cyclopropanemethanamine

1-(2,5-Difluorophenyl)cyclopropanemethanamine

Cat. No.: B11728157
M. Wt: 183.20 g/mol
InChI Key: BCNNEFMSXTXENB-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C10H11F2N. It is a cyclopropane derivative with two fluorine atoms attached to the phenyl ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)cyclopropanemethanamine typically involves the reaction of 2,5-difluorobenzyl chloride with cyclopropanemethanamine under basic conditions. Sodium tert-butoxide is often used as the base in this reaction . The reaction is carried out in a solvent such as dimethyl ether (DME) at a controlled temperature of around 30°C. The mixture is then stirred and heated to 60°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)cyclopropanemethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-(2,5-Difluorophenyl)cyclopropanemethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Difluorophenyl)cyclopropanemethanamine
  • 1-(2,4-Difluorophenyl)cyclopropanemethanamine
  • 1-(3,5-Difluorophenyl)cyclopropanemethanamine

Uniqueness

1-(2,5-Difluorophenyl)cyclopropanemethanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

[1-(2,5-difluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11F2N/c11-7-1-2-9(12)8(5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

BCNNEFMSXTXENB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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